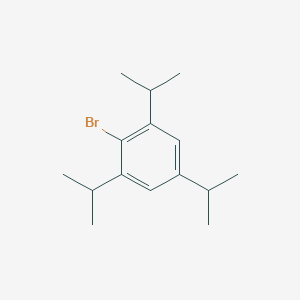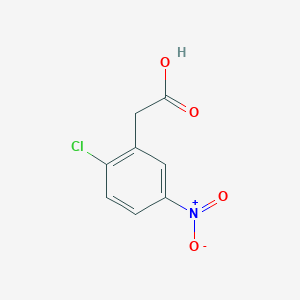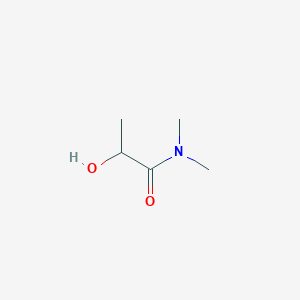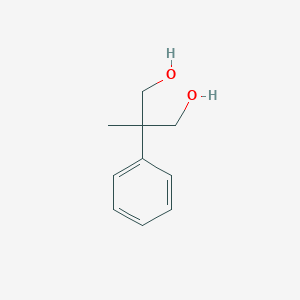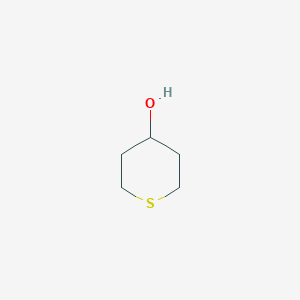![molecular formula C17H12N2 B188784 2-Phenylimidazo[2,1-a]isoquinoline CAS No. 70845-68-0](/img/structure/B188784.png)
2-Phenylimidazo[2,1-a]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylimidazo[2,1-a]isoquinoline is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the imidazoisoquinoline family, which is known for its diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 2-Phenylimidazo[2,1-a]isoquinoline is not fully understood. However, studies have shown that this compound can interact with specific proteins and enzymes in cells, leading to changes in cellular signaling pathways. These changes can result in the inhibition of cancer cell growth and the induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
2-Phenylimidazo[2,1-a]isoquinoline has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of specific enzymes, such as tyrosine kinases and topoisomerases. This inhibition can lead to changes in cellular signaling pathways, resulting in the inhibition of cancer cell growth and the induction of apoptosis. Additionally, 2-Phenylimidazo[2,1-a]isoquinoline has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Phenylimidazo[2,1-a]isoquinoline in lab experiments is its high purity and stability. This compound can be synthesized with high yields and purity, making it a reliable tool for scientific research. However, one of the limitations of using 2-Phenylimidazo[2,1-a]isoquinoline is its low solubility in aqueous solutions. This can make it difficult to use in certain experiments, and alternative solvents may need to be used.
Direcciones Futuras
There are several future directions for the use of 2-Phenylimidazo[2,1-a]isoquinoline in scientific research. One direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the exploration of its potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Phenylimidazo[2,1-a]isoquinoline and its potential side effects.
Métodos De Síntesis
The synthesis of 2-Phenylimidazo[2,1-a]isoquinoline can be achieved by various methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an amino acid derivative with an aldehyde or ketone. Another method is the Buchwald-Hartwig coupling reaction, which involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. Both methods have been successfully used to synthesize 2-Phenylimidazo[2,1-a]isoquinoline with high yields and purity.
Aplicaciones Científicas De Investigación
2-Phenylimidazo[2,1-a]isoquinoline has been found to have various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 2-Phenylimidazo[2,1-a]isoquinoline has anticancer properties and can induce apoptosis in cancer cells. This compound has also been found to inhibit the growth of cancer cells by targeting specific signaling pathways.
Propiedades
Número CAS |
70845-68-0 |
|---|---|
Nombre del producto |
2-Phenylimidazo[2,1-a]isoquinoline |
Fórmula molecular |
C17H12N2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
2-phenylimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C17H12N2/c1-2-7-14(8-3-1)16-12-19-11-10-13-6-4-5-9-15(13)17(19)18-16/h1-12H |
Clave InChI |
LKENZGMGOAVEHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN3C=CC4=CC=CC=C4C3=N2 |
SMILES canónico |
C1=CC=C(C=C1)C2=CN3C=CC4=CC=CC=C4C3=N2 |
Otros números CAS |
70845-68-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




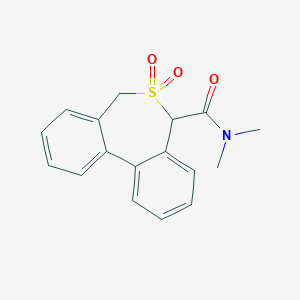
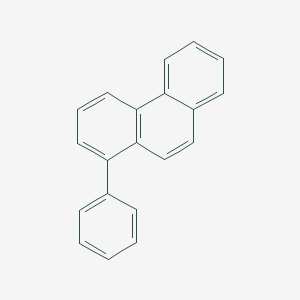
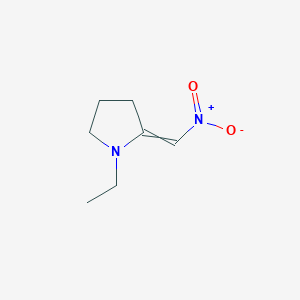
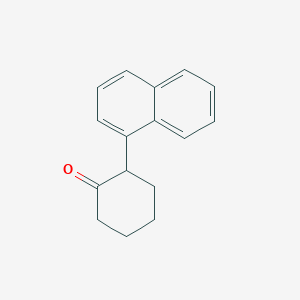
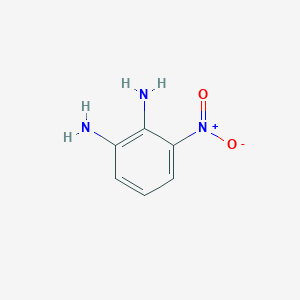
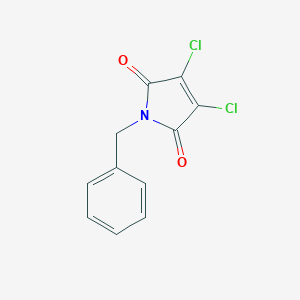
![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)
